molecular formula C5H4ClN3O B1198457 5-Chloropyrazine-2-carboxamide CAS No. 21279-64-1

5-Chloropyrazine-2-carboxamide

Cat. No. B1198457
CAS RN: 21279-64-1
M. Wt: 157.56 g/mol
InChI Key: GFEFMHWOSWUJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H4ClN3O . It appears as a colorless to pale yellow crystalline solid . It is an important intermediate compound with a wide range of applications in drug synthesis and pesticide synthesis . It can be used as a starting material for the synthesis of antiepileptic and antibacterial drugs, as well as for the synthesis of pesticides, dyes, and other organic compounds .


Synthesis Analysis

There are many preparation methods for 5-Chloropyrazine-2-carboxamide, including the introduction of formamide groups into 5-chloropyrazine . A commonly used preparation method is to heat 5-chloropyrazine and formamide in a solvent to form an organic metal .


Molecular Structure Analysis

The molecular structure of 5-Chloropyrazine-2-carboxamide is represented by the InChI code: 1S/C5H4ClN3O/c6-4-2-8-3 (1-9-4)5 (7)10/h1-2H, (H2,7,10) . The molecular weight of the compound is 157.56 .


Physical And Chemical Properties Analysis

5-Chloropyrazine-2-carboxamide has a density of 1.478g/cm³ . Its boiling point is 331.3°C at 760 mmHg . The flash point is 154.2°C . Its solubility in water is relatively low, but it can be well dissolved in some organic solvents . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Antifungal Activity

Research indicates that certain derivatives of 5-Chloropyrazine-2-carboxamide exhibit antifungal properties. For instance, compounds with this core structure have been tested against fungal strains like Trichophyton mentagrophytes, showing varying degrees of inhibitory activity .

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2-carboxamide is considered to be on type I fatty acid synthase (FAS-I) . It has been shown to inhibit mycobacterial fatty acid synthase I (FAS I) .

Safety and Hazards

5-Chloropyrazine-2-carboxamide is generally considered to have low toxicity . As a chemical substance, use should follow appropriate safe operating procedures, including wearing appropriate protective equipment . It should be stored in a sealed container, away from fire and oxidizing agents . When handling or contacting this substance, avoid direct contact with skin and eyes, and maintain good ventilation conditions .

properties

IUPAC Name

5-chloropyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEFMHWOSWUJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040950
Record name 5-Chloropyrazinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrazine-2-carboxamide

CAS RN

21279-64-1
Record name 5-chloropyrazinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021279641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloropyrazinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CHLOROPYRAZINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2TJL7UR5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Suspend ammonium chloride (0.465 g, 8.69 mmol) in toluene (14 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (4.3 mL, 8.69 mmol). After the gas stops evolving, add 5-chloropyrazine-2-carboxylic acid methyl ester (0.500 g, 2.89 mmol). Heat at 50° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a slurry of silica gel (10 g) in CHCl3 (50 mL). Stir for 10 minutes before filtering. Wash the silica plug with methanol (2×100 mL) before concentrating. Take the resulting solid up in dichloromethane and wash with water (30 mL) and brine (40 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatographly, eluting with 50% ethyl acetate in hexanes to give the title compound (0.155 g, 34.0%): TOF MS EI+ 157.0 (M+), HRMS calcd for C5H4N3OCl 157.0043 (M+H)+, found 157.0047, time 4.19 min HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.
Quantity
0.465 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
4.3 mL
Type
solvent
Reaction Step Six
Yield
34%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonium chloride (558 mg, 10.4 mmol) was suspended in benzene (5 ml) and 2M-trimethylaluminum toluene solution (5.2 ml, 10.4 mmol) was added dropwise at 0° C. After stirring for 1 hr, a solution of methyl 5-chloropyrazine-2-carboxylate (600 mg, 3.48 mmol) in benzene (5 ml) was added. The reaction mixture was heated to 50° C., and stirred overnight. After cooling, the reaction mixture was poured into water, and neutralized with saturated aqueous sodium hydrogen carbonate solution. The mixture was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give 5-chloropyrazine-2-carboxamide (236 mg, yield 43%) as a white solid.
Quantity
558 mg
Type
reactant
Reaction Step One
Name
trimethylaluminum toluene
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloropyrazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Chloropyrazine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Chloropyrazine-2-carboxamide
Reactant of Route 4
5-Chloropyrazine-2-carboxamide
Reactant of Route 5
5-Chloropyrazine-2-carboxamide
Reactant of Route 6
5-Chloropyrazine-2-carboxamide

Q & A

Q1: What can you tell us about the antimycobacterial activity of N-substituted 5-Chloropyrazine-2-carboxamides?

A1: While the provided abstract doesn't delve into specific results, it highlights that the study synthesized various N-substituted 5-Chloropyrazine-2-carboxamide derivatives and evaluated their activity against Mycobacterium tuberculosis. [] This suggests that modifications to the N-substituent of the 5-Chloropyrazine-2-carboxamide scaffold were explored to potentially enhance its antimycobacterial potency. Further research and specific data from the full paper are needed to understand the structure-activity relationships and efficacy of these derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.